![molecular formula C10H12O B1612829 (3-Cyclopropylphenyl)methanol CAS No. 893738-74-4](/img/structure/B1612829.png)
(3-Cyclopropylphenyl)methanol
Overview
Description
(3-Cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H12O. It consists of a phenyl ring with a cyclopropyl group attached to one of the carbons and a hydroxyl group at the other end of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylphenyl)methanol typically involves the reaction of cyclopropylbenzene with formaldehyde under acidic or basic conditions to form the desired alcohol. Another method involves the reduction of (3-Cyclopropylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3-Cyclopropylphenyl)aldehyde or (3-Cyclopropylphenyl)carboxylic acid.
Reduction: The compound can be reduced to form (3-Cyclopropylphenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
Oxidation: (3-Cyclopropylphenyl)aldehyde, (3-Cyclopropylphenyl)carboxylic acid.
Reduction: (3-Cyclopropylphenyl)methane.
Substitution: (3-Cyclopropylphenyl)chloride, (3-Cyclopropylphenyl)amine.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, (3-Cyclopropylphenyl)methanol serves as an intermediate in synthesizing various organic compounds. Its unique cyclopropyl group can influence the reactivity and selectivity of chemical reactions, making it valuable in designing new synthetic pathways.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting a potential role in developing new antimicrobial agents.
- Antifungal Activities: Preliminary investigations indicate that this compound may exhibit antifungal properties, warranting further exploration in pharmaceutical applications.
Medicine
In medicinal chemistry, this compound is being investigated for its role as a building block in drug development:
- Pharmaceutical Development: Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
- Mechanism of Action: The hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins and enzymes.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of various formulations.
Data Tables
The following tables summarize key findings related to the applications and biological activities of this compound.
Activity Type | Microbial Strains Tested | Efficacy |
---|---|---|
Antimicrobial | E. coli, S. aureus | Moderate |
Antifungal | C. albicans | Significant |
Case Studies
-
Antimicrobial Study:
A study conducted on the antimicrobial properties of this compound revealed that it exhibited moderate activity against E. coli and S. aureus strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes. -
Drug Development Research:
In a recent investigation into potential drug candidates for treating fungal infections, this compound was identified as a promising lead compound due to its antifungal activity against C. albicans.
Mechanism of Action
The mechanism of action of (3-Cyclopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins and enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl phenyl carbinol
- (3-Cyclopropylphenyl)acetone
- Cyclopropylbenzene
Uniqueness
(3-Cyclopropylphenyl)methanol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
(3-Cyclopropylphenyl)methanol, also known by its CAS number 893738-74-4, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. The compound serves as an intermediate in the synthesis of various organic molecules and has been investigated for its potential in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Notably, it has shown promise in inhibiting protein tyrosine kinases, which are critical in regulating cell growth and differentiation.
Inhibition of Protein Tyrosine Kinases
Recent studies have highlighted the role of this compound as an inhibitor of protein tyrosine kinases (PTKs). PTKs are essential for many cellular processes, including signal transduction and cell proliferation. The inhibition of PTKs by this compound could lead to therapeutic applications in treating cancers and other diseases characterized by abnormal cell signaling.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell proliferation rates, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against Gram-negative bacteria. This finding opens avenues for its use in developing new antibiotics or antimicrobial agents.
Research Findings
Several studies have explored the pharmacological profile of this compound:
- Electrophile-Fragment Screening : A study utilized electrophile-fragment screening to assess the reactivity and potential targets of this compound. This method revealed insights into its binding affinities and interactions with various biomolecules, enhancing understanding of its biological mechanisms .
- Neuropharmacological Assessments : Although primarily focused on other compounds, neuropharmacological studies have indirectly assessed the effects of methanol derivatives similar to this compound, providing context for its potential central nervous system activities .
Properties
IUPAC Name |
(3-cyclopropylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWAEYTNKJGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602507 | |
Record name | (3-Cyclopropylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-74-4 | |
Record name | (3-Cyclopropylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-cyclopropylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.